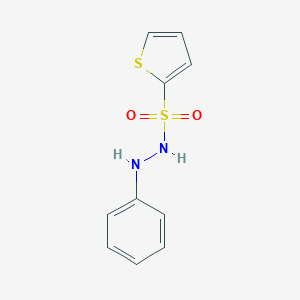
4-fluoro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-oxo-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FOTSA, and it is a sulfonamide derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of FOTSA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells. FOTSA has been shown to inhibit tubulin polymerization, which is essential for cell division. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FOTSA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. FOTSA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FOTSA is its relative ease of synthesis, which makes it readily available for laboratory experiments. It is also stable under normal laboratory conditions. However, FOTSA has limited solubility in water, which can make it difficult to work with in aqueous environments. It also has limited stability in acidic conditions, which can affect its activity in certain experiments.
Orientations Futures
There are several future directions for FOTSA research. One direction is the development of more potent analogs with improved solubility and stability. Another direction is the study of FOTSA in combination with other anticancer agents to enhance its activity. FOTSA could also be studied for its potential as a therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, FOTSA could be studied for its potential as a fluorescent probe for the detection of other biomolecules.
Méthodes De Synthèse
The synthesis of FOTSA involves the reaction of 4-fluoro-1-naphthaldehyde with 4-aminothiophenol in the presence of triethylamine in dimethylformamide. The resulting product is then reacted with 4-(chlorosulfonyl)benzenesulfonyl chloride in the presence of triethylamine in dichloromethane. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
FOTSA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, FOTSA has been shown to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential as an antifungal and antibacterial agent. FOTSA has also been used in material science for the synthesis of organic semiconductors and as a building block for the construction of supramolecular structures. In analytical chemistry, FOTSA has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C18H11FN4O3S2 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(NZ)-4-fluoro-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C18H11FN4O3S2/c19-11-5-7-12(8-6-11)28(25,26)23-15-9-16(27-18-20-10-21-22-18)17(24)14-4-2-1-3-13(14)15/h1-10H,(H,20,21,22)/b23-15- |
Clé InChI |
JADSNXHISTZFIS-HAHDFKILSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/C=C(C2=O)SC4=NC=NN4 |
SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)F)C=C(C2=O)SC4=NC=NN4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)F)C=C(C2=O)SC4=NC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280705.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
![N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
![N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280710.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280713.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
![1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)

